Several synthetic strategies have been employed to synthesize (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine derivatives. One common approach involves the reaction of substituted 2-aminophenols with appropriate electrophiles, followed by cyclization to form the benzoxazine core. For example, the synthesis of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, starts from 5-fluoro-2-nitrophenol. []
The molecular structures of several (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine derivatives have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 2-{4-[(E)-2,3-Diiodoallyl]-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl}-2,3,4,5,6,7-hexahydro-1H-isoindole-1,3-dione reveals that the cyclohexene and morpholinone rings adopt half-chair conformations. []
The mechanism of action for (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine derivatives varies depending on the specific substituents and target. Some derivatives, such as flumioxazin, act as protoporphyrinogen oxidase (protox) inhibitors, disrupting chlorophyll biosynthesis in plants. [] Others have been identified as inhibitors of enzymes like histone deacetylases (HDACs) [], monoacylglycerol lipase (MAGL) [], and Bruton’s tyrosine kinase and phosphoinositide-3-kinase p110δ [], suggesting potential applications in cancer therapy.
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine derivatives have displayed promising biological activity in various assays. Notably, compounds 7e and 7f from [] showed potent HDAC inhibitory activity, with IC50 values in the micromolar range, alongside significant cytotoxicity against cancer cell lines.
Derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine, like flumioxazin and its iodo analogue (B2055), are well-established herbicides. [] These compounds function by inhibiting protoporphyrinogen oxidase (protox), a key enzyme involved in chlorophyll biosynthesis in plants.
Several (E)‐3‐(3‐oxo‐4‐substituted‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐N‐hydroxypropenamides have demonstrated promising HDAC inhibitory activity. [] These compounds have the potential for development as anticancer agents, as evidenced by their impact on cell cycle progression and induction of apoptosis in cancer cell lines.
Spiro derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine have been identified as potent and reversible MAGL inhibitors. [] These inhibitors exhibit a unique binding mode to MAGL, interacting with Arg57 and His121, and show potential for treating central nervous system-related diseases.
A tritium radiolabeled synthetic vanilloid antagonist, incorporating the (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine scaffold, has been developed as a tool for characterizing vanilloid binding to the human TRPV1 receptor. [] This highlights the versatility of the scaffold for developing probes targeting specific biological pathways.
N-(7-fluoro-2,4-substituted-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides have been synthesized and evaluated for fungicidal activity. [] Some of these compounds exhibited potent antifungal activity against Erysiphe graminis and Sclerotonia sclerotiorum, highlighting their potential as agricultural fungicides.
[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine have shown antiproliferative activity against endothelial and tumor cells. [] This finding suggests potential applications in developing novel anti-cancer therapies.
A single molecule, MDVN1003, which incorporates the (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine moiety, has been identified as a dual inhibitor of Bruton’s tyrosine kinase and phosphatidylinositol-3-kinase δ. [] This dual inhibitor shows promise for treating non-Hodgkin’s lymphoma by targeting two key pathways involved in B cell growth.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: